3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazino group: This step involves the reaction of the intermediate with 4-[2-(2-pyridyl)ethyl]piperazine under suitable conditions.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where certain substituents are replaced by others under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenes and related heterocyclic compounds with similar structural features. Examples include:
- 6-{[2,2-dimethyl-6-(3-oxo-3-phenylpropyl)-2H-chromen-5-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .
- Various indole derivatives .
Uniqueness
What sets 3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one apart is its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3,5-dimethyl-6-[3-oxo-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H29N3O4/c1-18-17-33-24-16-25-23(15-22(18)24)19(2)21(27(32)34-25)6-7-26(31)30-13-11-29(12-14-30)10-8-20-5-3-4-9-28-20/h3-5,9,15-17H,6-8,10-14H2,1-2H3 |
InChI Key |
IEVSMOBSHCDNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CCC5=CC=CC=N5)C |
Origin of Product |
United States |
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